molecular formula C19H20N6O2 B2531751 6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide CAS No. 2034563-75-0

6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide

Cat. No. B2531751
CAS RN: 2034563-75-0
M. Wt: 364.409
InChI Key: XQLQOLFRUQZACD-UHFFFAOYSA-N
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Description

“6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide” is a versatile chemical compound with immense potential for scientific research. It has been mentioned in the context of anti-tubercular agents .


Synthesis Analysis

The synthesis of similar compounds has been described in the context of anti-tubercular agents . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Biochemical and Molecular Characterization

Research into nicotinamide derivatives, such as 6-(cyclopentyloxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamide, highlights their biochemical utility and role in mammalian, insect, and bacterial systems. Nicotinamide derivatives are critical in combating conditions like pellagra through their action against nicotinamide deficiency. This aspect of research unveils the metabolic and physiological significance of these compounds across various species, providing insights into their biochemical pathways and potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).

Role in Enzymatic Processes

The exploration of bisubstrate inhibitors targeting Nicotinamide N-Methyltransferase (NNMT) showcases the intricate role of nicotinamide derivatives in enzymatic processes. The discovery of these inhibitors, and their detailed characterization through biochemical and structural studies, illuminates the complex interaction between such compounds and NNMT. This enzyme plays a pivotal role in physiological and pathological conditions, suggesting that derivatives of nicotinamide, like the one , could offer a foundation for developing targeted therapies against diseases where NNMT is implicated (Babault et al., 2018).

Pharmacological Potential

The pharmacological exploration of nicotinamide derivatives extends to their antimicrobial and antitubercular properties. Studies demonstrate that compounds synthesized from nicotinamide, through multi-step reactions, exhibit significant biological activity against a range of microbial pathogens. This research underscores the potential of such derivatives in developing new antimicrobial agents, contributing to the arsenal against infectious diseases (Dave, Purohit, Akbari, & Joshi, 2007).

properties

IUPAC Name

6-cyclopentyloxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c26-19(14-7-8-18(21-10-14)27-17-5-1-2-6-17)22-11-15-13-25(24-23-15)16-4-3-9-20-12-16/h3-4,7-10,12-13,17H,1-2,5-6,11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLQOLFRUQZACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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